5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a bromine atom at the 5-position, a hydroxy group at the 3-position, and an allyl group at the 1-position of the indole ring, making it a unique structure with potential pharmacological applications .
Preparation Methods
The synthesis of 5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the indole ring.
Hydroxylation: Addition of a hydroxy group at the 3-position.
Allylation: Attachment of an allyl group at the 1-position.
Acylation: Introduction of the 2-(4-methylphenyl)-2-oxoethyl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxy group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
1-Allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methoxy group instead of a methyl group.
1-Allyl-5-bromo-3-hydroxy-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a chloro group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their substituents.
Properties
Molecular Formula |
C20H18BrNO3 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C20H18BrNO3/c1-3-10-22-17-9-8-15(21)11-16(17)20(25,19(22)24)12-18(23)14-6-4-13(2)5-7-14/h3-9,11,25H,1,10,12H2,2H3 |
InChI Key |
NLBFBPZKAHSAIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Origin of Product |
United States |
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